molecular formula C8H13NS B14406744 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione CAS No. 83369-53-3

2-Methyl-2-azabicyclo[2.2.2]octane-3-thione

Cat. No.: B14406744
CAS No.: 83369-53-3
M. Wt: 155.26 g/mol
InChI Key: SUKDGRUQVWPXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.2]octane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.2]octane-3-thione has several applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential use in drug discovery, particularly for its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is unique due to its specific bicyclic structure and the presence of a thione group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

83369-53-3

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-2-azabicyclo[2.2.2]octane-3-thione

InChI

InChI=1S/C8H13NS/c1-9-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3

InChI Key

SUKDGRUQVWPXSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC(C1=S)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.